![molecular formula C22H23N5O2 B2803703 2-Phenoxy-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide CAS No. 1421460-21-0](/img/structure/B2803703.png)
2-Phenoxy-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxy-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a phenoxy group, a phenylpiperazine moiety, and a pyrimidine ring, making it a versatile molecule for various biochemical interactions.
Mechanism of Action
Target of Action
The primary target of 2-phenoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acetamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound also exhibits inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against AChE, and to a lesser extent, BuChE . The inhibition of AChE by this compound is a mixed-type inhibition, involving both competitive and non-competitive mechanisms .
Biochemical Pathways
By inhibiting AChE, this compound increases the level of acetylcholine, a neurotransmitter that plays an important role in learning and memory . The inhibition of AChE prevents the breakdown of acetylcholine, thereby enhancing cognitive functions .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE. This leads to enhanced cognitive functions, making this compound a potential therapeutic agent for diseases characterized by cognitive decline, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
2-phenoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acetamide has been identified as a potential acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function, and inhibitors of this enzyme are often used in the treatment of conditions like Alzheimer’s disease . The compound interacts with acetylcholinesterase, potentially inhibiting its activity .
Cellular Effects
In terms of cellular effects, 2-phenoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acetamide’s role as an acetylcholinesterase inhibitor suggests it could influence cell function by modulating acetylcholine levels . Acetylcholine is a neurotransmitter that plays a key role in many cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-phenoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acetamide involves its interaction with acetylcholinesterase . It has been suggested that the compound acts as a mixed-type inhibitor of competitive inhibition and non-competitive inhibition . This means it can bind to both the active site of the enzyme and other sites, reducing the enzyme’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, often using 1-phenylpiperazine and a halogenated pyrimidine derivative.
Attachment of the Phenoxy Group: The phenoxy group is incorporated through etherification reactions, typically involving phenol and a suitable leaving group on the pyrimidine ring.
Acetamide Formation: The final step involves the formation of the acetamide linkage, usually through an amidation reaction between an acyl chloride and the amine group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the phenylpiperazine group, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy group or the pyrimidine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the field of central nervous system disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and as a precursor for other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar in structure but with a carboxamide group instead of an acetamide group.
N-Phenyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-ylacetamide: Differing by the presence of an additional phenyl group on the acetamide moiety.
2-(3-Phenylpiperazin-1-yl)pyrimidin-4-one: A pyrimidinone derivative with a different substitution pattern.
Uniqueness
2-Phenoxy-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide stands out due to its unique combination of a phenoxy group, phenylpiperazine moiety, and pyrimidine ring. This combination imparts distinct biochemical properties, making it a versatile compound for various applications in medicinal chemistry and beyond.
Properties
IUPAC Name |
2-phenoxy-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-21(17-29-20-9-5-2-6-10-20)25-18-15-23-22(24-16-18)27-13-11-26(12-14-27)19-7-3-1-4-8-19/h1-10,15-16H,11-14,17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFSJUJKROVXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate](/img/structure/B2803621.png)
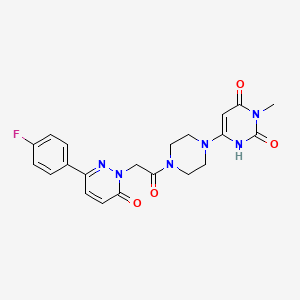
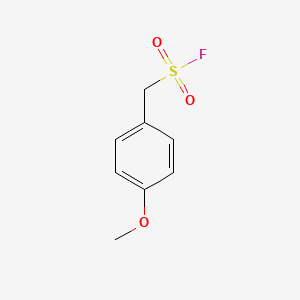
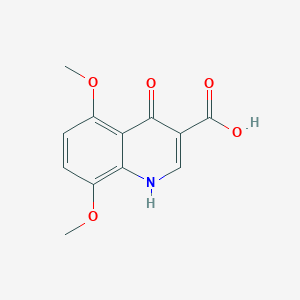
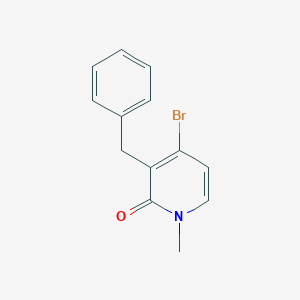
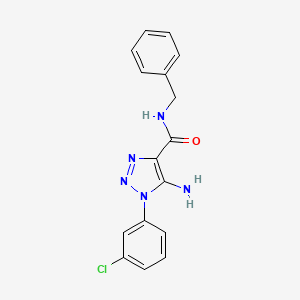
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2803633.png)
![2,5-dichloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2803634.png)
![7-Methoxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride](/img/structure/B2803635.png)
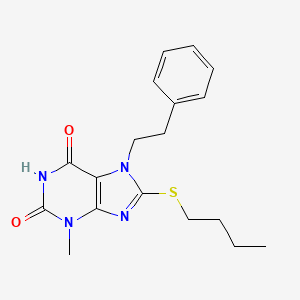
![5-amino-1-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2803638.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(2,3-dimethoxyphenyl)methyl]acetamide](/img/structure/B2803639.png)
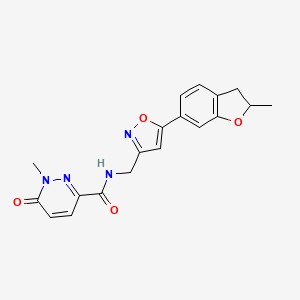
![(1,1-Dioxidobenzo[d]isothiazol-3-yl)methionine](/img/structure/B2803642.png)
